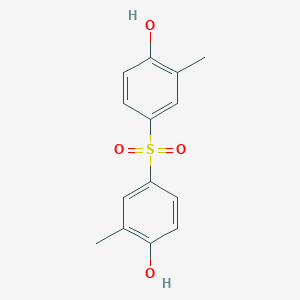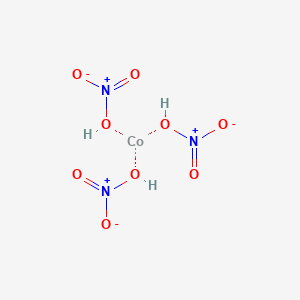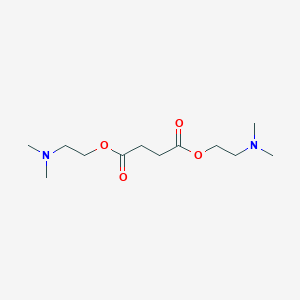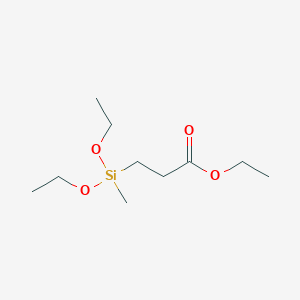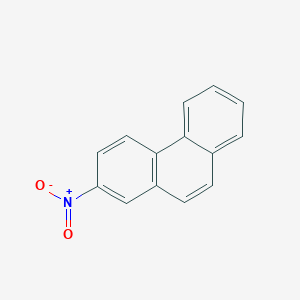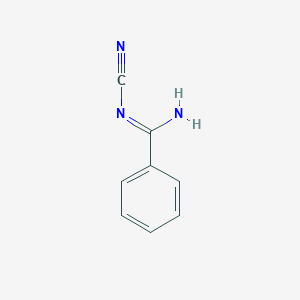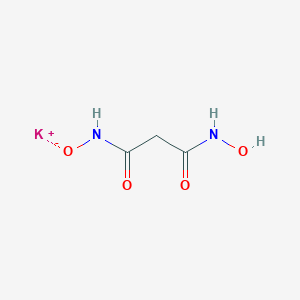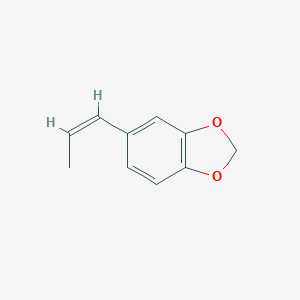![molecular formula C9H7NO2 B096537 2H,6H-[1,3]Dioxolo[4,5-E]indole CAS No. 17367-93-0](/img/structure/B96537.png)
2H,6H-[1,3]Dioxolo[4,5-E]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,6H-[1,3]Dioxolo[4,5-E]indole is a heterocyclic organic compound that has been found to have significant applications in scientific research. It is a bicyclic compound that contains both an indole and a dioxolane ring system. Its unique structure has made it a subject of interest for researchers in the fields of chemistry and biology. In
Aplicaciones Científicas De Investigación
2H,6H-[1,3]Dioxolo[4,5-E]indole has been found to have a wide range of scientific research applications. It has been studied as a potential anti-cancer agent, with promising results in preclinical studies. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2H,6H-[1,3]Dioxolo[4,5-E]indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2H,6H-[1,3]Dioxolo[4,5-E]indole has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. It has also been found to have neuroprotective effects, possibly through the inhibition of certain enzymes that are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H,6H-[1,3]Dioxolo[4,5-E]indole in lab experiments is its unique structure, which allows for the exploration of its potential biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are many potential future directions for research on 2H,6H-[1,3]Dioxolo[4,5-E]indole. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its activity.
Métodos De Síntesis
The synthesis of 2H,6H-[1,3]Dioxolo[4,5-E]indole can be achieved through a variety of methods. One commonly used method involves the reaction of an indole derivative with a glycolic acid derivative under acidic conditions. This reaction leads to the formation of the dioxolane ring system, which is then fused with the indole ring to form the final product. Another method involves the use of a palladium-catalyzed reaction between an aryl halide and an alkyne, followed by a cyclization reaction to form the dioxolane ring system.
Propiedades
IUPAC Name |
6H-[1,3]dioxolo[4,5-e]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKIMIEEYHFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600094 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-[1,3]Dioxolo[4,5-e]indole | |
CAS RN |
17367-93-0 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

